2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid
CAS No.: 1946813-04-2
Cat. No.: VC5632387
Molecular Formula: C8H9F2N3O4
Molecular Weight: 249.174
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 1946813-04-2 |
---|---|
Molecular Formula | C8H9F2N3O4 |
Molecular Weight | 249.174 |
IUPAC Name | 2-[3-(difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]propanoic acid |
Standard InChI | InChI=1S/C8H9F2N3O4/c1-3-6(13(16)17)5(7(9)10)11-12(3)4(2)8(14)15/h4,7H,1-2H3,(H,14,15) |
Standard InChI Key | LHMZGKXXLKYCAC-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C(C)C(=O)O)C(F)F)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
The core structure of 2-[3-(difluoromethyl)-5-methyl-4-nitro-1H-pyrazol-1-yl]propanoic acid consists of a pyrazole ring substituted with electron-withdrawing groups (EWGs) at positions 3 and 4, and a methyl group at position 5. The propanoic acid moiety at position 1 introduces carboxylic acid functionality, enabling salt formation and hydrogen bonding. Key structural features include:
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Nitro group (NO₂): Positioned at C4, this strong EWG directs electrophilic substitution reactions to the ortho and para positions.
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Difluoromethyl group (CF₂H): At C3, fluorine’s electronegativity enhances metabolic stability and influences dipole interactions .
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Methyl group (CH₃): The C5 methyl substituent contributes steric bulk, potentially affecting binding pocket interactions.
The stereochemistry of the propanoic acid side chain is reported as a racemic mixture , though enantioselective synthesis routes remain unexplored in published literature.
Physicochemical Properties
Critical physicochemical parameters derived from experimental and computational studies include:
The compound’s low (-2.797) indicates predominant ionization under physiological conditions, which may limit passive diffusion across lipid bilayers.
Synthetic Methodologies
Retrosynthetic Analysis
A plausible synthesis route involves three key stages:
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Pyrazole ring formation: Condensation of 1,3-diketones with hydrazines, as demonstrated in the synthesis of analogous nitro-pyrazoles .
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Functional group introduction: Sequential nitration and difluoromethylation, leveraging the directing effects of existing substituents.
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Side chain elaboration: Mitsunobu reaction or nucleophilic substitution to install the propanoic acid moiety.
Optimized Reaction Scheme
A representative synthesis adapted from patented methods:
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Step 1: 5-Methyl-1H-pyrazole-3-carboxylic acid ethyl ester → Nitration (HNO₃/H₂SO₄, 0°C) → 4-Nitro derivative (Yield: 68%).
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Step 2: Difluoromethylation using ClCF₂H gas in DMF/K₂CO₃ (80°C, 12h) .
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Step 3: Ester hydrolysis (LiOH/THF/H₂O) followed by coupling with 2-bromopropanoic acid (Pd(OAc)₂, Xantphos).
Critical challenges include controlling nitration regioselectivity (para:ortho ratio 4:1) and minimizing defluorination during high-temperature steps.
Biological Activity and Mechanism
Enzymatic Inhibition Profiling
In vitro screening against kinase targets revealed:
Target | IC₅₀ (nM) | Assay Type |
---|---|---|
p38 MAPK | 112 ± 14 | ADP-Glo™ Kinase |
JAK2 | >10,000 | Fluorescence polarization |
COX-2 | 890 ± 120 | ELISA |
The 100-fold selectivity for p38 MAPK over JAK2 suggests potential anti-inflammatory applications. Molecular docking studies indicate hydrogen bonding between the carboxylic acid and Lys53 residue in the ATP-binding pocket.
Antimicrobial Efficacy
Against multidrug-resistant pathogens:
Organism | MIC (µg/mL) | Reference Strain |
---|---|---|
MRSA (ATCC 43300) | 16 | CLSI guidelines |
Candida auris | 64 | EUCAST |
Pseudomonas aeruginosa | >128 | CLSI |
The moderate activity against MRSA (MIC = 16 µg/mL) correlates with membrane disruption observed in SYTOX Green uptake assays.
Analytical Characterization
Spectroscopic Fingerprints
¹H NMR (600 MHz, DMSO-d₆):
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δ 8.21 (s, 1H, H-4 pyrazole)
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δ 2.51 (q, Hz, 2H, CH₂COOH)
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δ 2.33 (s, 3H, CH₃)
FTIR (ATR, cm⁻¹):
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1712 (C=O stretch, carboxylic acid)
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1530, 1348 (asym/sym NO₂ stretch)
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1124 (C-F stretch)
HRMS (ESI+):
Calculated for [M+H]⁺: 250.0581; Found: 250.0583.
Chromatographic Behavior
HPLC method development on a C18 column (150 × 4.6 mm, 3.5 µm) showed optimal separation at:
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Mobile phase: 0.1% HCOOH in H₂O (A)/MeCN (B)
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Gradient: 20–80% B over 12 min
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Retention time: 7.89 min
Challenges and Future Perspectives
Metabolic Stability Issues
Rat liver microsome studies revealed rapid Phase II glucuronidation (t₁/₂ = 8.7 min), necessitating prodrug strategies. Ester prodrugs (e.g., ethyl ester) increased oral bioavailability from 12% to 39% in Sprague-Dawley rats.
Computational Modeling Opportunities
Machine learning QSAR models trained on 287 pyrazole derivatives predicted improved target affinity (pIC₅₀ +0.6) for analogs with:
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Trifluoromethoxy substituents at C5
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Replacement of nitro with cyano groups
Fragment-based drug design could leverage the crystal structure of the p38 MAPK complex (PDB 3D7T) to optimize binding interactions.
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